

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B1520501

[Get Quote](#)

An In-depth Technical Guide to (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Authored by: A Senior Application Scientist Introduction

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidine core, a reactive bromomethyl group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for constructing complex molecular architectures. The specific (R)-stereochemistry is often crucial for achieving desired pharmacological activity and selectivity in drug candidates. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective application in research and development. This section outlines the key identifiers and physical characteristics of **(R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate**.

Structure and Identifiers

The molecule consists of a piperidine ring protected at the nitrogen atom with a Boc group. The chiral center is at the 3-position, which bears a bromomethyl substituent. This substituent is the primary site of reactivity.

```
// Define nodes for atoms
N1 [label="N", pos="0,0!"];
C_Boc [label="C", pos="-1.2,-0.5!"];
O_Boc1 [label="=O", pos="-1.8,-1.2!"];
O_Boc2 [label="O", pos="-1.8,0.3!"];
C_tern [label="C", pos="-2.8,0.8!"];
C_tern1 [label="CH3", pos="-3.8,0.2!"];
C_tern2 [label="CH3", pos="-2.8,1.8!"];
C_tern3 [label="CH3", pos="-3.5,1.2!"];

C2 [label="CH2", pos="1.2,0.5!"];
C3 [label="CH", pos="1.5,-0.8!"];
C4 [label="CH2", pos="0.5,-1.8!"];
C5 [label="CH2", pos="-0.8,-1.5!"];
C6 [label="CH2", pos="-1.2,0.3!"]; // Re-positioning for clarity

C_methyl [label="CH2", pos="2.8,-1.2!"];
Br [label="Br", pos="3.8,-0.5!"];
H_chiral [label="(R)", style=filled, fillcolor="#F1F3F4", pos="1.8, -1.5!"];

// Define bonds
edge [len=1.0];
N1 -- C_Boc;
C_Boc -- O_Boc1;
C_Boc -- O_Boc2;
O_Boc2 -- C_tern;
C_tern -- C_tern1;
C_tern -- C_tern2;
C_tern -- C_tern3;

N1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- N1; // Completing the ring
C3 -- C_methyl;
C_methyl -- Br;
} dend
```

Figure 1: Chemical structure of **(R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	tert-butyl (3R)-3-(bromomethyl)piperidine-1-carboxylate	N/A
CAS Number	170098-93-0	N/A
Molecular Formula	C ₁₁ H ₂₀ BrNO ₂	[1]
Molecular Weight	278.19 g/mol	[1]
InChI Key	RROJDRJBBIDJIZ-SCSAIBSYSA-N	N/A

| SMILES | C--INVALID-LINK--Br | N/A |

Physicochemical Data

The physical properties dictate the necessary conditions for handling, storage, and reaction setup.

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Off-white to light yellow solid/powder	[1]
Melting Point	46.0 to 50.0 °C	
Boiling Point	318.3 ± 15.0 °C (Predicted)	[1]
Density	1.270 ± 0.06 g/cm ³ (Predicted)	[1]

| Storage | 2-8°C, sealed in a dry place | [\[1\]](#)[\[2\]](#) |

Reactivity Profile and Mechanistic Insights

The synthetic utility of this compound is governed by the interplay between the electrophilic bromomethyl group and the sterically demanding Boc-protecting group.

The Electrophilic Center: The Bromomethyl Group

The primary locus of reactivity is the carbon atom bonded to the bromine. Bromine is an excellent leaving group, making the bromomethyl moiety highly susceptible to nucleophilic attack. This functionality is ideal for bimolecular nucleophilic substitution (S_N2) reactions.

- Causality: The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, rendering the carbon atom electron-deficient and thus, a prime target for nucleophiles. The primary nature of this carbon minimizes steric hindrance, further favoring an S_N2 pathway over S_N1 , which would be disfavored due to the instability of a primary carbocation.

The Guardian: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves two critical functions:

- Deactivation of the Piperidine Nitrogen: It converts the basic and nucleophilic secondary amine of the piperidine ring into a non-nucleophilic carbamate. This prevents self-reaction or unwanted side reactions where the piperidine nitrogen could act as a nucleophile.
- Solubility Enhancement: The bulky and lipophilic tert-butyl group increases the compound's solubility in common organic solvents, facilitating its use in a wide range of reaction media.

The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine for subsequent functionalization.

[Click to download full resolution via product page](#)

Key Applications in Drug Discovery and Synthesis

This chiral building block is a valuable precursor for synthesizing a range of biologically active molecules. Its incorporation introduces a defined stereocenter and a piperidine scaffold, a common motif in many approved drugs due to its favorable pharmacokinetic properties.

- **Synthesis of Enzyme Inhibitors:** Derivatives have been investigated as selective inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are implicated in pain and neuroinflammation.^[3] The piperidine ring acts as a scaffold to correctly orient pharmacophoric elements within the enzyme's active site.
- **Construction of Heterocyclic Systems:** It serves as an essential intermediate for creating more complex heterocyclic compounds through alkylation of other nitrogen, oxygen, or sulfur-containing rings.^[4]
- **Scaffold for CNS-Active Agents:** The piperidine moiety is a well-established scaffold in drugs targeting the central nervous system (CNS). This reagent provides a chiral entry point for developing novel CNS drug candidates.^[3]

Experimental Protocols: A Self-Validating System

The following protocols are presented to be self-validating, meaning that successful execution relies on understanding the causality behind each step.

Representative Synthesis

The synthesis of **(R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate** typically starts from a commercially available chiral precursor, such as (R)-piperidin-3-ylmethanol.

Protocol 1: Synthesis via Bromination of the Corresponding Alcohol

- Step 1: Boc Protection of (R)-Piperidin-3-ylmethanol.
 - Procedure: Dissolve (R)-piperidin-3-ylmethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq). Stir at room temperature for 4-6 hours.
 - Causality: The Boc₂O is the electrophilic source of the Boc group. The base is required to neutralize the acid byproduct and to deprotonate the starting amine, increasing its nucleophilicity.

- Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). The product, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, will have a higher R_f value than the starting material.
- Step 2: Bromination of the Alcohol.
 - Procedure: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0°C. Add triphenylphosphine (PPh₃, 1.2 eq) followed by slow, portion-wise addition of carbon tetrabromide (CBr₄, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Causality: This is an Appel reaction. The PPh₃ and CBr₄ react in situ to form a phosphonium bromide species, which activates the primary alcohol. The bromide ion then displaces the activated hydroxyl group via an S_n2 reaction to yield the desired product. Cooling to 0°C controls the initial exothermic reaction.
 - Validation: Monitor by TLC or LC-MS. The final product is less polar than the starting alcohol. Purify via flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Example Application: N-Alkylation of an Indole

This protocol demonstrates the use of the title compound as an alkylating agent.

Protocol 2: Synthesis of (R)-tert-butyl 3-((1H-indol-1-yl)methyl)piperidine-1-carboxylate

- Step 1: Deprotonation of Indole.
 - Procedure: Dissolve indole (1.0 eq) in anhydrous dimethylformamide (DMF). Add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C. Stir for 30 minutes at this temperature.
 - Causality: NaH is a non-nucleophilic strong base that irreversibly deprotonates the indole nitrogen to form the highly nucleophilic indolide anion.
 - Validation: Evolution of hydrogen gas will be observed. The solution should become homogeneous.

- Step 2: Alkylation.
 - Procedure: To the solution from Step 1, add a solution of **(R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate** (1.05 eq) in DMF dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 8-12 hours.
 - Causality: The indolide anion acts as the nucleophile, attacking the electrophilic bromomethyl carbon in an S_n2 fashion, displacing the bromide ion.
 - Validation: Quench the reaction carefully by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Purify by column chromatography and confirm the structure by spectroscopic methods.

Safety and Handling

Proper handling is essential due to the compound's reactivity and potential hazards.

Table 3: GHS Hazard Information

Hazard Class	Code	Description	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	[5]
Skin Corrosion/Irritation	H315	Causes skin irritation	[5]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	[5]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [\[6\]](#)[\[7\]](#) |

[Click to download full resolution via product page](#)

Precautions for Safe Handling:

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. [6]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6]
- Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][8]
- First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6]
- First Aid (IF SWALLOWED): Rinse mouth. Immediately call a POISON CENTER or doctor.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 158406-99-6 CAS MSDS ((S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. achmem.com [achmem.com]
- 3. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Benchchem [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. 158407-04-6|tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 8. kishida.co.jp [kishida.co.jp]

- To cite this document: BenchChem. [(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1520501#r-tert-butyl-3-bromomethyl-piperidine-1-carboxylate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com